molecular formula C15H20FN3O3 B2846008 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea CAS No. 894026-16-5

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea

Cat. No. B2846008
CAS RN: 894026-16-5
M. Wt: 309.341
InChI Key: DKMAKXIIBIQGDS-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Orexin Receptor Mechanisms in Binge Eating

A study explored the effects of selective orexin receptor antagonists on compulsive food consumption in a binge eating model in rats. The findings suggest that antagonism at the orexin-1 receptor (OX1R) could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Anticancer Effects of Alkylurea Derivatives

Research on the modification of a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety has shown that such derivatives retain antiproliferative activity and demonstrate reduced acute oral toxicity. These findings suggest potential as anticancer agents with low toxicity (Wang et al., 2015).

Synthesis Techniques and Metabolite Analysis

A study detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the importance of synthesis techniques in the development of pharmaceutical compounds (Chen et al., 2010).

Oxidative Procedures and Urea Derivatives

Another research explored the use of Urea-2,2-dihydroperoxypropane as an oxidant in various oxidative procedures. This highlights the role of urea derivatives in facilitating chemical reactions under mild conditions (Khosravi & Naserifar, 2019).

Urea Derivatives as Enzyme Inhibitors and Anticancer Agents

The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas demonstrated their potential as enzyme inhibitors and anticancer agents. This research contributes to understanding the multifaceted roles of urea derivatives in medicinal chemistry (Mustafa, Perveen, & Khan, 2014).

properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3/c1-10(9-22-2)17-15(21)18-12-7-14(20)19(8-12)13-5-3-4-11(16)6-13/h3-6,10,12H,7-9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMAKXIIBIQGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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